

# Application Notes and Protocols: The Use of Estriol in Experimental Autoimmune Encephalomyelitis (EAE)

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## Compound of Interest

Compound Name: *Estriol succinate*

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A Note on **Estriol Succinate**: Extensive literature review did not yield specific studies detailing the use of **estriol succinate** for the induction or treatment of Experimental Autoimmune Encephalomyelitis (EAE). **Estriol succinate** is a prodrug that is converted to estriol in the body. [1] The following application notes and protocols are therefore based on the widely documented use of estriol in EAE research. Researchers considering the use of **estriol succinate** should adjust dosages based on its molecular weight and pharmacokinetic profile relative to estriol. A 2 mg dose of **estriol succinate** is equivalent to approximately 1.18 mg of unconjugated estriol.[1]

## Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS).[2][3] Research has shown that the pregnancy hormone estriol can ameliorate the clinical and pathological features of EAE.[2][4] This protective effect is attributed to its anti-inflammatory and neuroprotective properties.[3] Estriol treatment has been shown to reduce the severity of EAE, decrease inflammation and demyelination in the central nervous system (CNS), and modulate the immune response.[4] These application notes provide a summary of estriol dosages used in EAE studies and detailed protocols for EAE induction and estriol treatment.

## Quantitative Data Summary

The following table summarizes the dosages and administration methods of estriol used in various EAE studies.

| Animal Model                       | Estriol Dosage & Administration  | Key Outcomes                                       |
|------------------------------------|--|--|
| C57BL/6 Mice                       | 2.5 mg / 60-day release pellets, implanted subcutaneously 7 days prior to EAE induction. | Complete protection from clinical EAE.[5]          |
| C57BL/6 Mice                       | Injections of 10 mg/kg/day.  | Significantly reduced clinical severity of EAE.[6] |
| SJL/J Mice (Adoptive Transfer EAE) | 5 mg / 21-day release pellets, implanted subcutaneously.                                 | Significant reduction in EAE severity.[2]          |
| B10.RIII Mice                      | Injections corresponding to pregnancy levels.  | Delayed disease onset.[4]                          |

## Experimental Protocols

### Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

- Female C57BL/6 mice, 8-12 weeks old
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra (heat-killed)
- Pertussis toxin (PTX)

- Phosphate-buffered saline (PBS), sterile
- Syringes and needles (27G)

Procedure:

- Antigen Emulsion Preparation:
  - On the day of immunization (Day 0), prepare the MOG/CFA emulsion.
  - Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
  - Supplement the Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis H37Ra to a final concentration of 4 mg/mL.
  - Create an emulsion by mixing equal volumes of the MOG peptide solution and the supplemented CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
- Immunization (Day 0):
  - Anesthetize the mice.
  - Inject 100  $\mu$ L of the MOG/CFA emulsion subcutaneously into each of the two hind flanks (total of 200  $\mu$ L per mouse). This delivers a total of 200  $\mu$ g of MOG 35-55 peptide.
  - Administer 75-200 ng of Pertussis toxin (PTX) in 100  $\mu$ L of sterile PBS via intravenous (i.v.) or intraperitoneal (i.p.) injection.
- Pertussis Toxin Boost (Day 2):
  - Administer a second dose of 200 ng of PTX in 100  $\mu$ L of sterile PBS via i.v. or i.p. injection.
- Clinical Scoring:
  - Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

- Weigh the mice and score their clinical signs based on the following scale:
  - 0: No clinical signs.
  - 1: Limp tail.
  - 2: Hind limb weakness.
  - 3: Complete hind limb paralysis.
  - 4: Hind limb and forelimb paralysis.
  - 5: Moribund or dead.

## Protocol 2: Estriol Treatment of EAE Mice

This protocol describes the preparation and administration of estriol for therapeutic studies in EAE.

Materials:

- Estriol
- Placebo or vehicle control (e.g., corn oil, sesame oil)
- Slow-release pellets (e.g., 21-day or 60-day release) or appropriate vehicle for injections.
- Trocar for pellet implantation (if applicable).

Procedure:

Method A: Subcutaneous Pellet Implantation (Prophylactic Treatment)

- Preparation:
  - One week prior to EAE induction (Day -7), anesthetize the mice.
  - Shave a small area of fur on the dorsal side (back) of the mouse.

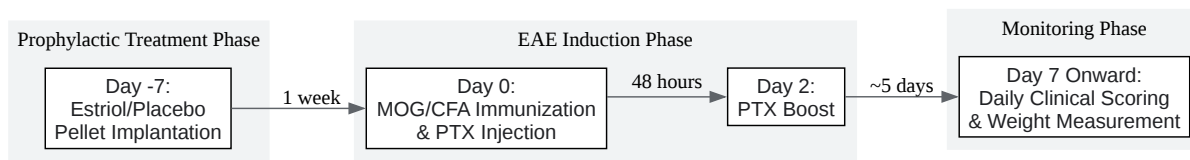
- Sterilize the area with an alcohol wipe.
- Implantation:
  - Make a small incision in the skin.
  - Using a trocar, insert a slow-release pellet containing estriol (e.g., 2.5 mg for 60-day release) subcutaneously.
  - Implant a placebo pellet in the control group of mice.
  - Close the incision with a wound clip or suture if necessary.

#### Method B: Daily Subcutaneous Injections (Therapeutic Treatment)

- Preparation:
  - Prepare a stock solution of estriol in a suitable vehicle (e.g., 10% ethanol and 90% corn oil). The concentration should be calculated to deliver the desired dose per kg of body weight (e.g., 10 mg/kg/day).
  - Prepare a vehicle-only solution for the control group.
- Administration:
  - Treatment can be initiated prophylactically (before EAE induction) or therapeutically (at the onset of clinical signs).
  - Administer the estriol solution or vehicle control via subcutaneous injection daily.
  - Continue treatment for the duration of the experiment as defined by the study design.

## Visualizations

## Experimental Workflow

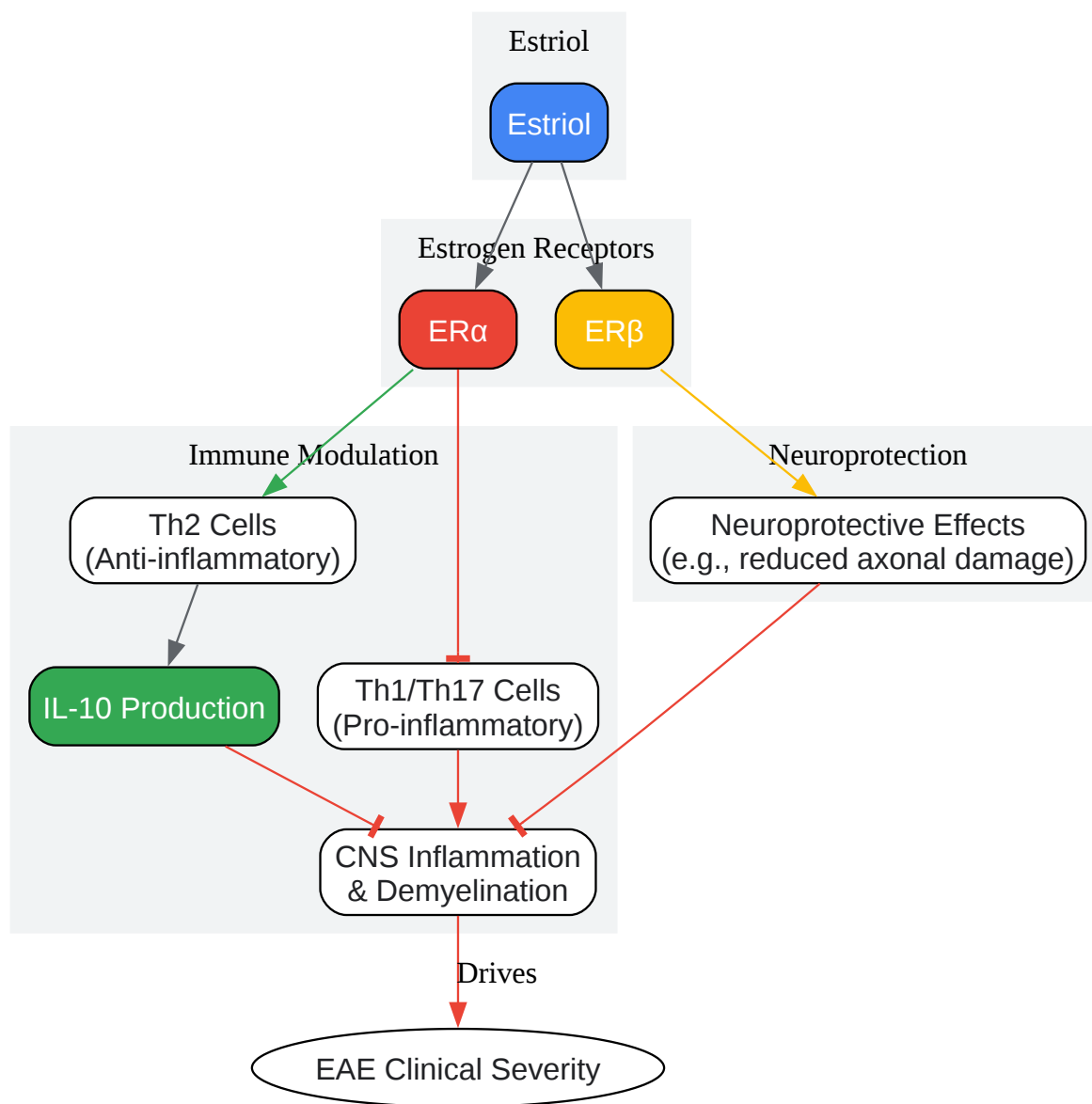


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Caption: Experimental workflow for EAE induction and prophylactic estriol treatment.

## Signaling Pathways Modulated by Estriol in EAE

Estriol exerts its protective effects in EAE through multiple immunological and neuroprotective pathways. It has been shown to shift the immune response from a pro-inflammatory Th1/Th17 phenotype towards an anti-inflammatory Th2 phenotype, characterized by increased production of cytokines like IL-10.[2] Estriol's effects are mediated through estrogen receptors (ER), primarily ER $\alpha$  and ER $\beta$ .



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